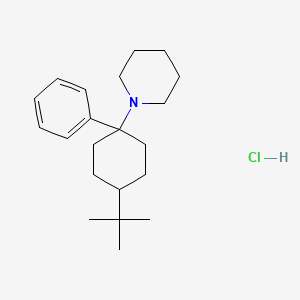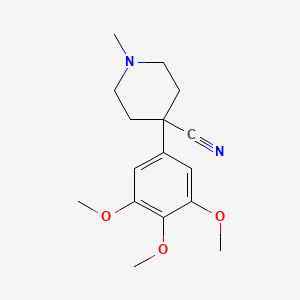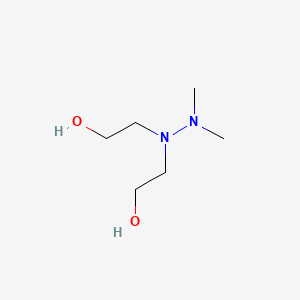
Piperidine, 1-(4-tert-butyl-1-phenylcyclohexyl)-, hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Piperidine, 1-(4-tert-butyl-1-phenylcyclohexyl)-, hydrochloride: is a chemical compound with the molecular formula C21H33N.ClH and a molecular weight of 336.01 . It is known for its unique structure, which includes a piperidine ring substituted with a 4-tert-butyl-1-phenylcyclohexyl group. This compound is used in various scientific research applications due to its distinctive chemical properties.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Piperidine, 1-(4-tert-butyl-1-phenylcyclohexyl)-, hydrochloride typically involves the reaction of piperidine with 4-tert-butyl-1-phenylcyclohexyl chloride under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with the presence of a base like triethylamine to facilitate the reaction.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions using similar reagents and conditions. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to obtain the final product.
化学反応の分析
Types of Reactions: Piperidine, 1-(4-tert-butyl-1-phenylcyclohexyl)-, hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst, mild temperatures.
Substitution: Halogenated compounds, organic solvents, elevated temperatures.
Major Products Formed:
Oxidation: Ketones, carboxylic acids.
Reduction: Reduced derivatives.
Substitution: Functionalized derivatives with various substituents.
科学的研究の応用
Piperidine, 1-(4-tert-butyl-1-phenylcyclohexyl)-, hydrochloride is utilized in several scientific research fields, including:
Chemistry: As a reagent in organic synthesis, it is used to study reaction mechanisms and develop new synthetic pathways.
Biology: It is employed in biochemical assays to investigate enzyme interactions and receptor binding.
Medicine: Research on this compound includes its potential therapeutic applications, such as its effects on neurological pathways.
Industry: It is used in the development of new materials and chemical processes.
作用機序
The mechanism of action of Piperidine, 1-(4-tert-butyl-1-phenylcyclohexyl)-, hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, neurotransmitter release, or enzyme inhibition.
類似化合物との比較
Piperidine, 1-(4-tert-butyl-1-phenylcyclohexyl)-, hydrochloride: can be compared to other piperidine derivatives, such as:
Uniqueness: The presence of the 4-tert-butyl group in this compound imparts unique steric and electronic properties, distinguishing it from other similar compounds. This uniqueness can influence its reactivity, binding affinity, and overall chemical behavior.
特性
CAS番号 |
21594-80-9 |
|---|---|
分子式 |
C21H34ClN |
分子量 |
336.0 g/mol |
IUPAC名 |
1-(4-tert-butyl-1-phenylcyclohexyl)piperidine;hydrochloride |
InChI |
InChI=1S/C21H33N.ClH/c1-20(2,3)18-12-14-21(15-13-18,19-10-6-4-7-11-19)22-16-8-5-9-17-22;/h4,6-7,10-11,18H,5,8-9,12-17H2,1-3H3;1H |
InChIキー |
AXRGSPBHAQOVBN-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C1CCC(CC1)(C2=CC=CC=C2)N3CCCCC3.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-[(3R,4S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12805851.png)
![Benzene-1,3,5-triyltris[(2-methylaziridin-1-yl)methanone]](/img/structure/B12805852.png)
![6-ethyl-3,5,6,7,8,8a-hexahydro-1H-[1,3]oxazolo[3,4-a]pyridine](/img/structure/B12805855.png)
![4-[Acetyl-[(3-nitrophenyl)methyl]amino]benzoic acid](/img/structure/B12805863.png)








